![molecular formula C9H13N3O2S B6627961 [2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone is a compound that features a unique combination of a pyrrolidine ring and a thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is often introduced via cyclization reactions involving thiosemicarbazides and carbonyl compounds under oxidative conditions.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine and thiadiazole rings through a suitable linker, often using reagents like carbodiimides or other coupling agents under mild conditions to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial properties due to the presence of the thiadiazole ring, which is known to disrupt DNA replication in bacterial cells . It can also be used in the study of enzyme inhibition and protein interactions.
Medicine
In medicinal chemistry, this compound is of interest for its potential anticancer properties. Thiadiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines . The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial or anticorrosive characteristics.
Mecanismo De Acción
The mechanism of action of [2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone involves its interaction with biological targets, such as enzymes or DNA. The thiadiazole ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar bioactive properties, such as antimicrobial and anticancer activities.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring are known for their diverse biological activities, including analgesic and anti-inflammatory effects.
Uniqueness
[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone is unique due to the combination of the pyrrolidine and thiadiazole rings, which may confer a broader spectrum of biological activities and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-2-3-12(7(6)5-13)9(14)8-4-10-11-15-8/h4,6-7,13H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQYFCDNYYTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
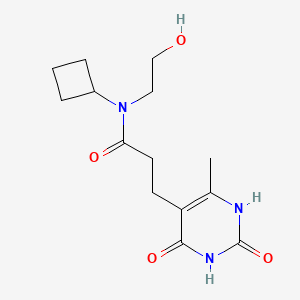
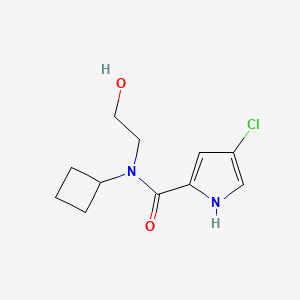
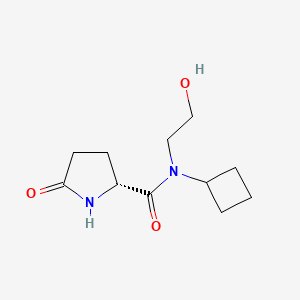
![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
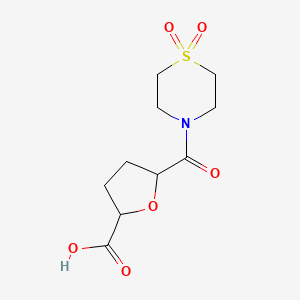
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
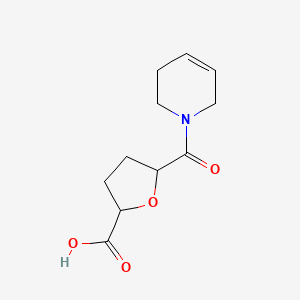
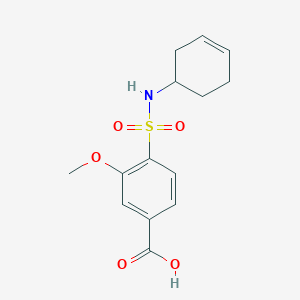
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)
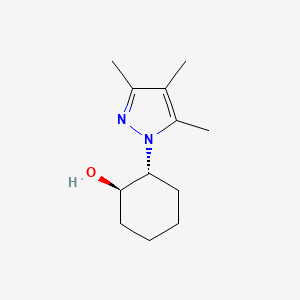
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
